(R)-Enflurane

CAS No.: 22194-22-5

Cat. No.: VC8398261

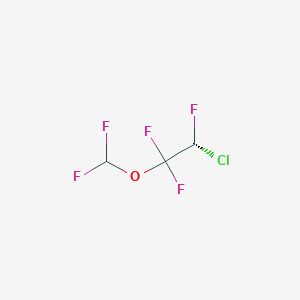

Molecular Formula: C3H2ClF5O

Molecular Weight: 184.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22194-22-5 |

|---|---|

| Molecular Formula | C3H2ClF5O |

| Molecular Weight | 184.49 g/mol |

| IUPAC Name | (2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane |

| Standard InChI | InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1 |

| Standard InChI Key | JPGQOUSTVILISH-SFOWXEAESA-N |

| Isomeric SMILES | [C@@H](C(OC(F)F)(F)F)(F)Cl |

| SMILES | C(C(OC(F)F)(F)F)(F)Cl |

| Canonical SMILES | C(C(OC(F)F)(F)F)(F)Cl |

Introduction

Chemical Identity and Stereochemical Considerations

Enflurane (chemical formula: , molecular weight: 184.492 g/mol) is a chiral molecule due to the presence of a stereogenic carbon atom at the 1-position of its ethane backbone . This carbon is bonded to four distinct groups: chlorine, trifluoromethyl, difluoromethoxy, and a fluorine atom (Figure 1). The (R)-enantiomer arises when the priority order of substituents follows the Cahn-Ingold-Prelog rules, resulting in a specific spatial arrangement that distinguishes it from its (S)-counterpart .

Table 1: Key Chemical Properties of (R)-Enflurane

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

| CAS Registry Number | 13838-16-9 | |

| Boiling Point | 56.5°C | |

| Vapor Pressure (25°C) | 175 mmHg | |

| Partition Coefficient | Oil/Gas: 98 |

Pharmacological Profile and Mechanism of Action

Enflurane exerts its anesthetic effects through multimodal interactions with central nervous system (CNS) targets. The (R)-enantiomer potentiates inhibitory receptors and glycine receptors while inhibiting excitatory -methyl-D-aspartate (NMDA) receptors . This dual action enhances hyperpolarizing currents and suppresses neuronal excitability, leading to unconsciousness and analgesia.

Table 2: Comparative Pharmacodynamic Effects of Enflurane Enantiomers

| Parameter | (R)-Enflurane | (S)-Enflurane |

|---|---|---|

| Potentiation | Strong (EC: 0.8 mM) | Moderate (EC: 1.2 mM) |

| NMDA Inhibition | Partial (IC: 2.1 mM) | Weak (IC: 3.4 mM) |

| Glycine Receptor Activity | 20% contribution to CNS depression | 15% contribution |

Animal studies suggest that (R)-enflurane may exhibit 15–20% greater potency in suppressing motor responses to noxious stimuli compared to the (S)-form, though human data remain scarce . Both enantiomers reduce cardiac output and systemic vascular resistance, but (R)-enflurane’s faster onset (blood:gas partition coefficient = 1.9) correlates with quicker induction times in preclinical models .

Metabolic Pathways and Toxicity Considerations

Hepatic metabolism of enflurane occurs primarily via cytochrome P450 2E1 (CYP2E1), yielding inorganic fluoride () ions as the major metabolite . The (R)-enantiomer undergoes oxidation at approximately 1.3× the rate of the (S)-form in vitro, potentially leading to higher postoperative fluoride burdens.

Table 3: Metabolic Outcomes in Human Subjects Exposed to Enflurane

| Dose (MAC-hours) | Peak Serum (µmol/L) | Urinary Excretion (µmol/24h) |

|---|---|---|

| 0.5 | 10.5 ± 0.9 | 18.2 ± 3.1 |

| 1.0 | 17.7 ± 2.8 | 29.4 ± 4.7 |

| 2.0 | 23.6 ± 4.2 | 41.8 ± 5.9 |

Future Directions in Enantiomer-Specific Research

The chirality of enflurane presents opportunities for developing safer anesthetic agents. Potential research avenues include:

-

Stereoselective Synthesis: Improving yields of (R)-enflurane for isolated pharmacological studies.

-

Receptor Binding Studies: High-resolution cryo-EM of (R)-enflurane bound to receptors.

-

Toxicogenomics: Identifying genetic polymorphisms influencing (R)-enflurane metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume